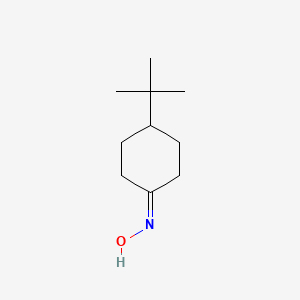

4-(Tert-butyl)cyclohexanone oxime

Descripción

Significance of Oxime Functional Group Chemistry in Academic Investigations

The oxime functional group has been a cornerstone in organic chemistry for over a century, serving as a versatile building block in the synthesis of a wide array of organic molecules. numberanalytics.comnumberanalytics.com The importance of oximes lies in their ability to be readily converted into other functional groups, making them crucial intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comrsc.org

Key aspects of oxime chemistry include:

Versatile Intermediates: Oximes can be transformed into amines, nitriles, amides, and various nitrogen-containing heterocyclic compounds. numberanalytics.comresearchgate.net This versatility makes them valuable in multistep synthetic pathways.

Rearrangement Reactions: Oximes are well-known for undergoing the Beckmann rearrangement, an acid-catalyzed reaction that converts an oxime into a substituted amide. wikipedia.org This reaction is of significant industrial importance.

Coordination Chemistry: The oxime group can coordinate with metal ions through either the nitrogen or oxygen atom, leading to applications in catalysis and the formation of novel supramolecular structures. rsc.orgresearchgate.net

Radical Chemistry: Iminoxyl radicals, derived from oximes, are useful intermediates in organic synthesis, participating in oxidative cyclization, functionalization, and coupling reactions. nih.gov

The ease of preparation, typically through a condensation reaction between a carbonyl compound and hydroxylamine (B1172632), further enhances the utility of oximes in research. numberanalytics.comwikipedia.org

Overview of the Cyclohexanone (B45756) Oxime Motif in Advanced Chemical Transformations

The cyclohexanone oxime structure is a particularly important motif in organic synthesis, primarily due to its role as a precursor in the production of lactams, which are cyclic amides.

The Beckmann Rearrangement of Cyclohexanone Oxime:

The most prominent transformation of cyclohexanone oxime is the Beckmann rearrangement, which yields ε-caprolactam. wikipedia.orgwikipedia.org This reaction is a cornerstone of the chemical industry as ε-caprolactam is the monomer used in the production of Nylon 6, a widely used polymer. wikipedia.orgacs.org The rearrangement is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid. wikipedia.org

The general mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl group anti-periplanar to the leaving group (water) to the nitrogen atom. masterorganicchemistry.comyoutube.com The resulting nitrilium ion is then hydrolyzed to form the amide.

The study of substituted cyclohexanone oximes, such as 4-(tert-butyl)cyclohexanone oxime, allows researchers to investigate the electronic and steric effects on the Beckmann rearrangement and other chemical transformations. The tert-butyl group, being sterically demanding, can influence the stereochemistry and reaction rates of processes involving the cyclohexane (B81311) ring and the oxime functional group. Research on derivatives of 4-tert-butylcyclohexanone (B146137) has been conducted to explore their synthesis and biological activities. researchgate.netnih.gov

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H19NO nih.gov |

| Molecular Weight | 169.26 g/mol nih.gov |

| CAS Number | 4701-98-8 nih.govguidechem.comscbt.com |

| IUPAC Name | N-(4-tert-butylcyclohexylidene)hydroxylamine nih.gov |

| Melting Point | 137-139 °C guidechem.com |

| Boiling Point | 257.2 °C at 760 mmHg guidechem.com |

| Flash Point | 147.4 °C guidechem.com |

| Density | 0.99 g/cm³ guidechem.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-tert-butylcyclohexylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOIFAFSEIOPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279133 | |

| Record name | 4-(tert-butyl)cyclohexanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4701-98-8 | |

| Record name | 4701-98-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(tert-butyl)cyclohexanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations of 4 Tert Butyl Cyclohexanone Oxime

Conformational Analysis of Substituted Cyclohexanone (B45756) Oximes: Insights from the 4-tert-butyl System

The conformational landscape of cyclohexanone oximes is significantly influenced by the substituents on the cyclohexane (B81311) ring. The 4-tert-butyl substituted system, in particular, offers a model for understanding these influences due to the pronounced steric demands of the tert-butyl group.

Influence of the Tert-butyl Group on Cyclohexane Ring Conformation and its Implications for Oxime Geometry

The tert-butyl group is known for its significant steric bulk, which plays a crucial role in dictating the conformation of the cyclohexane ring. Due to the large size of the tert-butyl group, it strongly prefers to occupy an equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. fiveable.mechemistryschool.net This preference is so strong that it effectively "locks" the cyclohexane ring into a single chair conformation. chemistryschool.netwpmucdn.com In 4-tert-butylcyclohexanone (B146137), the ring is predominantly in a conformation where the tert-butyl group is equatorial. wpmucdn.com This conformational rigidity has direct implications for the geometry of the oxime group when the ketone is converted to 4-(tert-butyl)cyclohexanone oxime.

The fixed chair conformation of the cyclohexane ring means that the two faces of the carbonyl group in 4-tert-butylcyclohexanone are not equivalent. wpmucdn.com This non-equivalence is carried over to the resulting oxime, influencing the spatial orientation of the hydroxyl group of the oxime relative to the cyclohexane ring.

Computational Approaches to Conformational Landscape Exploration of Oximes

Computational chemistry provides powerful tools for exploring the conformational landscapes of molecules like this compound. Methods such as Density Functional Theory (DFT) calculations can be employed to determine the relative stabilities of different conformations and isomers. rsc.org These computational studies can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles for the various possible structures.

For substituted cyclohexanes, computational methods have been used to calculate the energy differences between conformers, such as those with axial versus equatorial substituents. libretexts.orglibretexts.org These calculations help to quantify the steric strain associated with different arrangements and support experimental observations. In the case of this compound, computational analysis can provide insights into the subtle energetic differences between the E and Z isomers and can help to rationalize the observed product distributions in stereoselective reactions.

E/Z Stereoisomerism of the Oxime Functionality: Formation, Stability, and Interconversion Dynamics

The C=N double bond of an oxime is stereogenic, giving rise to E/Z isomerism (also known as geometric isomerism). studymind.co.ukyoutube.com This type of isomerism is a result of restricted rotation around the double bond. studymind.co.ukyoutube.com The descriptors E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together) are used to denote the relative stereochemistry of the substituents on the double bond based on the Cahn-Ingold-Prelog priority rules. libretexts.org

The formation of this compound from the corresponding ketone and hydroxylamine (B1172632) can potentially yield a mixture of E and Z isomers. The ratio of these isomers can be influenced by the reaction conditions. The relative stability of the E and Z isomers is determined by the steric interactions between the hydroxyl group of the oxime and the adjacent atoms of the cyclohexane ring. The interconversion between the E and Z isomers can sometimes be achieved under specific conditions, such as through acid or base catalysis, or by photochemical means, although this can be challenging due to the high energy barrier for rotation around the C=N bond.

Stereoselective Reactions Involving this compound and its Derivatives

The fixed conformation of the cyclohexane ring and the defined stereochemistry of the oxime group in this compound and its derivatives make them valuable substrates for studying stereoselective reactions.

One of the most studied reactions is the stereoselective reduction of 4-tert-butylcyclohexanone. wpmucdn.comtamu.eduyoutube.comchegg.comchegg.com The reduction of the ketone with hydride reagents like sodium borohydride (B1222165) leads to the formation of cis- and trans-4-tert-butylcyclohexanol. wpmucdn.comnih.gov The approach of the hydride reagent to the carbonyl group is influenced by the steric hindrance imposed by the axial and equatorial hydrogens on the cyclohexane ring. Attack from the less hindered face is generally favored, leading to a preponderance of one stereoisomer of the alcohol. For instance, the reduction of 4-tert-butylcyclohexanone often yields the trans-alcohol as the major product. nih.gov

The stereochemistry of the resulting alcohol can be analyzed using techniques like NMR and IR spectroscopy to determine the diastereomeric ratio. wpmucdn.com Furthermore, the Meerwein-Ponndorf-Verley reduction of 4-tert-butylcyclohexanone has been shown to be stereoselective, with catalysts like zeolite BEA favoring the formation of cis-4-tert-butylcyclohexanol. rsc.org

Derivatives of this compound, such as 4-tert-butylcyclohexanone o-(4-nitrobenzoyl)oxime, have also been synthesized. sigmaaldrich.com These derivatives can be used in further stereoselective transformations. Additionally, cyclohexanone oximes, in general, can be converted to primary anilines through a dehydration/dehydrogenation sequence using catalysts like palladium supported on layered double hydroxides. nih.gov The stereochemistry of the starting oxime can potentially influence the efficiency and selectivity of such reactions. The bioamination of 4-tert-butylcyclohexanone using transaminases is another example of a stereoselective transformation, leading to the formation of chiral amines. researchgate.net

Below is a table summarizing the stereochemical outcomes of some reactions involving 4-tert-butylcyclohexanone and its derivatives.

| Reaction | Reagent/Catalyst | Major Product | Minor Product |

| Reduction of 4-tert-butylcyclohexanone | Sodium Borohydride | trans-4-tert-butylcyclohexanol nih.gov | cis-4-tert-butylcyclohexanol nih.gov |

| Meerwein-Ponndorf-Verley Reduction | Zeolite BEA | cis-4-tert-butylcyclohexanol rsc.org | trans-4-tert-butylcyclohexanol |

| Bioamination | Transaminase | Chiral amine |

Reaction Mechanisms and Pathways of 4 Tert Butyl Cyclohexanone Oxime

The Beckmann Rearrangement: Comprehensive Mechanistic Elucidation

The initial and crucial step in the acid-catalyzed Beckmann rearrangement is the protonation of the oxime's hydroxyl group. byjus.com This protonation converts the hydroxyl group (-OH), which is a poor leaving group, into a much better leaving group, water (-OH2+). masterorganicchemistry.com This activation is essential for the subsequent rearrangement to occur. The acid catalyst, therefore, plays a fundamental role in initiating the reaction sequence. masterorganicchemistry.com

Following the activation of the leaving group, the key rearrangement step takes place. masterorganicchemistry.com The alkyl group that is in the anti-periplanar position to the leaving group on the nitrogen atom migrates to the nitrogen. chemistrysteps.com This migration is concerted with the departure of the leaving group (water). This process leads to the formation of a highly reactive intermediate known as a nitrilium ion. chemistrysteps.com In this intermediate, the carbon atom of the original carbonyl group becomes electrophilic. wikipedia.org

The electrophilic carbon of the nitrilium ion is then attacked by a nucleophile, which is typically a water molecule present in the reaction medium. masterorganicchemistry.com This nucleophilic attack results in the formation of an imidic acid intermediate (also referred to as an enol-like intermediate). chemistrysteps.com This intermediate is unstable and rapidly undergoes tautomerization to form the more stable amide product. chemistrysteps.com Tautomerization involves a proton transfer, leading to the final amide structure. masterorganicchemistry.com

The stereochemistry of the oxime is a critical factor in determining which alkyl group migrates during the Beckmann rearrangement. The rearrangement is stereospecific, with the group anti (trans) to the hydroxyl group being the one that migrates. chemistrysteps.comyoutube.com However, under acidic conditions, E/Z isomerization of the oxime can occur, potentially leading to a mixture of products if the two groups attached to the carbonyl carbon are different. chemistrysteps.comchem-station.com The inherent migratory aptitude of the groups (tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl) also plays a role, and the final product distribution can be influenced by the equilibrium between the oxime stereoisomers. chemistrysteps.com

For cyclic oximes like 4-(tert-butyl)cyclohexanone oxime, the Beckmann rearrangement results in a ring expansion, yielding a lactam. wikipedia.org In this specific case, the rearrangement leads to the formation of a substituted caprolactam. An alternative pathway that can compete with the Beckmann rearrangement is the Beckmann fragmentation. This fragmentation is more likely to occur if the migrating group can form a stable carbocation. For oximes with a quaternary carbon anti to the hydroxyl group, fragmentation to form a nitrile can be a significant side reaction. drugfuture.comyoutube.com

Catalytic Strategies for the Beckmann Rearrangement of this compound

A variety of catalysts have been developed to promote the Beckmann rearrangement under different conditions, aiming for higher efficiency, selectivity, and more environmentally friendly processes.

Traditionally, strong protic acids such as concentrated sulfuric acid, polyphosphoric acid, and hydrogen fluoride (B91410) have been used to catalyze the Beckmann rearrangement. wikipedia.org A "Beckmann's mixture," consisting of acetic acid, acetic anhydride (B1165640), and hydrogen chloride, has also been widely employed. jocpr.com While effective, these catalysts often lead to the formation of by-products and can be corrosive. ionike.com

To overcome the drawbacks of traditional acid catalysts, significant research has focused on developing alternative catalytic systems. These include:

Lewis Acids: Metal salts such as zinc chloride, when used with reagents like cyanuric chloride, have been shown to be effective. chem-station.com Other metal triflates, like Yb(OTf)3 and Y(OTf)3, have also been explored. nih.gov

Solid Acid Catalysts: Materials like zeolites (e.g., H-ZSM-5) and silica (B1680970) gel have been investigated as catalysts, particularly for vapor-phase rearrangements. jocpr.comresearchgate.net These offer advantages in terms of easier separation and potential for reuse.

Ionic Liquids: Room-temperature ionic liquids, in combination with phosphorus compounds like phosphorus pentachloride, have been used as catalytic media, offering a non-volatile and potentially recyclable reaction environment. ionike.com

Other Reagents: Reagents such as tosyl chloride, thionyl chloride, and phosphorus pentoxide can also promote the rearrangement by converting the oxime's hydroxyl into a good leaving group. wikipedia.org

The choice of catalyst and reaction conditions can significantly influence the outcome of the Beckmann rearrangement of this compound, affecting both the yield of the desired lactam and the extent of competing side reactions like fragmentation.

| Catalyst System | Conditions | Outcome | Reference |

| Traditional Acids | |||

| Sulfuric Acid | Liquid phase | High conversion, potential for by-products | wikipedia.org |

| Beckmann's Mixture | Liquid phase | Effective rearrangement | jocpr.com |

| Modern Catalysts | |||

| Cyanuric chloride/ZnCl₂ | - | Catalytic rearrangement | chem-station.com |

| H-ZSM-5 Zeolite | Vapor phase | Catalyzes rearrangement | jocpr.com |

| Ionic Liquid/PCl₅ | Room temperature | High conversion and selectivity | ionike.com |

Brønsted and Lewis Acid Catalysis and their Efficacy

The Beckmann rearrangement, a classic organic reaction, is traditionally catalyzed by Brønsted acids. researchgate.net For this compound, the mechanism involves the protonation of the oxime's hydroxyl group by a Brønsted acid, such as sulfuric acid or polyphosphoric acid, to form a good leaving group (water). researchgate.netmasterorganicchemistry.com This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam, 5-(tert-butyl)azepan-2-one.

Lewis acids also serve as effective catalysts for this rearrangement. scirp.org They function by coordinating to the oxygen atom of the oxime, which enhances the leaving group ability of the hydroxyl group. scirp.org Common Lewis acids employed for this purpose include aluminum chloride and boron trifluoride etherate. jocpr.com The efficacy of both Brønsted and Lewis acid catalysts is dependent on several factors, including acid strength, solvent, and reaction temperature. The bulky tert-butyl group in the 4-position of the cyclohexanone (B45756) ring can influence the reaction rate and selectivity due to steric hindrance, potentially affecting the approach of the catalyst and the conformation of the transition state.

A study on the mechanochemical Beckmann rearrangement of various ketoximes, including 2-methylcyclohexanone, which has a substituent that can influence the migration as the tert-butyl group does, showed that the 1,2-migration of the more substituted carbon linker is favored, leading to excellent chemoselectivity. acs.org This suggests that for this compound, the migration of the C-C bond bearing the tert-butyl group would be sterically influenced.

Metal-Based Catalysis and the Role of Transition Metal Complexes

Transition metal complexes have emerged as versatile catalysts for the Beckmann rearrangement, often offering milder reaction conditions and higher selectivity compared to traditional acid catalysts. scirp.orgnih.gov For the rearrangement of cyclic oximes, various metal-based systems have been investigated. For instance, a combination of a cobalt salt and a Lewis acid has been shown to be an effective catalytic system for the Beckmann rearrangement of cycloalkanone oximes to their corresponding lactams under mild conditions. scirp.org The proposed mechanism involves the coordination of the cobalt salt to the nitrogen atom of the oxime, while the Lewis acid coordinates to the oxygen atom, facilitating the rearrangement. scirp.org

In a study focusing on cyclohexanone oxime, a close analog of this compound, a mercury(II) complex was shown to act as an effective metallic Lewis acid catalyst for the conversion of a wide array of ketoximes to their corresponding amides and lactams under mild reaction conditions. researchgate.net The development of such metal-based catalysts is driven by the need for more environmentally benign and efficient processes. The presence of the tert-butyl group in this compound would likely influence the interaction with the metal center of the catalyst, potentially impacting catalytic activity and selectivity.

Development of Novel Catalytic Systems for Enhanced Efficiency

The quest for more efficient, selective, and environmentally friendly methods for the Beckmann rearrangement has led to the development of several novel catalytic systems. nih.gov One such approach involves the use of cyanuric chloride in the presence of a zinc chloride co-catalyst, which has been shown to be effective for the rearrangement of various oximes. wikipedia.org The reaction is proposed to proceed through a catalytic cycle where cyanuric chloride activates the hydroxyl group of the oxime. wikipedia.org

Another innovative approach is the use of solid acid catalysts, such as zeolites and silica-supported acids. rsc.orgscirp.orgresearchgate.net These materials offer advantages in terms of ease of separation, reusability, and reduced corrosion. For the vapor-phase Beckmann rearrangement of cyclohexanone oxime, various solid acid catalysts have shown high conversion and selectivity to ε-caprolactam. rsc.orgresearchgate.net The acidic properties and pore structure of these solid catalysts play a crucial role in their catalytic performance. rsc.org The application of such systems to this compound would need to consider the diffusion of the bulky substrate and product within the porous structure of the catalyst.

Furthermore, ionic liquids have been explored as both solvents and catalysts for the Beckmann rearrangement, offering a "green" alternative to conventional volatile organic solvents. jocpr.comresearchgate.net For example, Brønsted acidic ionic liquids have been successfully used for the rearrangement of cyclohexanone oxime with high conversion and selectivity. researchgate.net

The table below summarizes the efficacy of various catalytic systems for the Beckmann rearrangement of cyclohexanone oxime, which serves as a valuable reference for the potential application to this compound.

Efficacy of Catalytic Systems in the Beckmann Rearrangement of Cyclohexanone Oxime

| Catalyst System | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Lactam (%) | Reference |

|---|---|---|---|---|---|

| Silica-supported chlorosulfonic acid | Benzonitrile | 140 | 74 | 40 | researchgate.net |

| Silica-supported trifluoromethanesulfonic acid | Benzonitrile | 130 | 90 | 90 | scirp.org |

| Novel Brønsted acidic ionic liquid | - | 90 | 100 | 95 | scirp.org |

| Cobalt salt / Lewis acid | Acetonitrile | 80 | High | High | scirp.org |

| Cyanuric chloride / ZnCl₂ | Acetonitrile | Reflux | High | High | wikipedia.org |

| Sub/supercritical water | Water | >300 | High | >40 | rsc.orgbit.edu.cn |

Competing Reaction Pathways: Beckmann Fragmentation and Other Side Reactions

A significant competing pathway to the Beckmann rearrangement is the Beckmann fragmentation. researchgate.netwikipedia.org This side reaction becomes prominent when the group α to the oxime can stabilize a carbocation. wikipedia.org In the case of this compound, the presence of the tert-butyl group, a strong electron-donating group, can stabilize a positive charge on the adjacent carbon atom, making fragmentation a more viable pathway under certain conditions.

The Beckmann fragmentation of this compound would lead to the formation of a nitrile and a carbocation, which can then undergo further reactions to yield various byproducts. wikipedia.org The choice of catalyst and reaction conditions plays a crucial role in determining the ratio of rearrangement to fragmentation products. researchgate.netwikipedia.org For instance, certain reagents may favor the fragmentation pathway over the rearrangement.

Other potential side reactions in the Beckmann rearrangement of this compound include hydrolysis of the oxime back to the corresponding ketone, especially in the presence of water, and the formation of other undesired byproducts depending on the specific catalytic system and reaction conditions employed. researchgate.netscirp.org Careful control of the reaction parameters is therefore essential to maximize the yield of the desired lactam and minimize the formation of these side products.

The table below lists the compounds mentioned in this article.

Derivatization and Functionalization Reactions of 4 Tert Butyl Cyclohexanone Oxime

Modifications at the Oxime Hydroxyl Group (e.g., O-Alkylation, O-Acylation)

The hydroxyl group of the oxime is a key site for functionalization, readily undergoing reactions such as O-alkylation and O-acylation. These modifications alter the electronic and steric properties of the oxime, influencing its reactivity and potential applications.

O-Acylation: The hydroxyl group can be acylated to form oxime esters. For instance, it reacts with various acylating agents to yield products like 4-tert-butylcyclohexanone (B146137) O-(4-nitrobenzoyl)oxime and 4-tert-butylcyclohexanone O-(3-nitrobenzoyl)oxime. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These O-acylated oximes are stable compounds and can serve as precursors in further synthetic transformations. mdpi.com The formation of these derivatives is often straightforward, involving the reaction of the oxime with an appropriate acid chloride or anhydride (B1165640) in the presence of a base.

A variety of O-acylated oximes have been synthesized and studied. mdpi.com The reaction conditions for these syntheses can be optimized by screening different solvents, photocatalysts, and light sources to achieve high yields of the desired acylated products. mdpi.com

Table 1: Examples of O-Acylated Derivatives of 4-(tert-butyl)cyclohexanone Oxime

| Derivative Name | CAS Number | Molecular Formula | Reference |

| 4-tert-butylcyclohexanone O-(4-nitrobenzoyl)oxime | 329079-18-7 | C17H22N2O4 | sigmaaldrich.com |

| 4-tert-butylcyclohexanone O-(3-nitrobenzoyl)oxime | 329079-55-2 | C17H22N2O4 | sigmaaldrich.com |

Reactions Involving the Cyclohexylidene Moiety of the Oxime Scaffold

The cyclohexylidene portion of this compound also presents opportunities for functionalization, particularly at the positions alpha to the oxime group.

While direct nucleophilic additions to the cyclohexylidene ring of the parent oxime are not common, the introduction of a leaving group, such as a halogen, at the α-position creates an electrophilic center amenable to nucleophilic attack. The synthesis of α-halooximes from the corresponding ketone, 4-tert-butylcyclohexanone, provides a pathway to these reactive intermediates. The stereochemistry of such additions is influenced by the bulky tert-butyl group, which directs the incoming nucleophile. youtube.com

The carbon atoms adjacent (alpha) to the C=N bond of the oxime exhibit enhanced reactivity. This is exemplified by the formation of enamines from the parent ketone, 4-tert-butylcyclohexanone, which can then be alkylated. youtube.com The stereochemical outcome of these alkylation reactions is of significant interest, with the bulky tert-butyl group playing a crucial role in dictating the approach of the electrophile. youtube.com For example, the alkylation of an enamine derived from 4-tert-butylcyclohexanone with propyl iodide yields a mixture of cis and trans products, with the trans isomer being predominant. youtube.com This stereoselectivity is attributed to the thermodynamic stability of the transition states leading to the different products. youtube.com

Application as a Blocking or Protecting Group in Multistep Organic Synthesis

The oxime functional group can be employed as a protecting group for the carbonyl functionality of 4-tert-butylcyclohexanone. chemcd.com The formation of the oxime from the ketone is typically a high-yielding reaction. The oxime is stable under a variety of reaction conditions, allowing for chemical modifications on other parts of a molecule. Subsequently, the oxime can be hydrolyzed back to the ketone, often under acidic conditions, regenerating the carbonyl group for further transformations. ncert.nic.in This strategy is valuable in multistep syntheses where the reactivity of the ketone needs to be temporarily masked.

Computational and Theoretical Investigations of 4 Tert Butyl Cyclohexanone Oxime

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of organic molecules, including oximes. mdpi.com For substituted cyclohexanone (B45756) oximes, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are employed to optimize molecular geometries and analyze electronic properties. researcher.life

A key aspect of these studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For 4-(tert-butyl)cyclohexanone oxime, the MEP would show a negative potential around the oxygen and nitrogen atoms of the oxime group, indicating these are likely sites for electrophilic attack. Conversely, positive potential regions would indicate susceptibility to nucleophilic attack. biointerfaceresearch.com

Natural Bond Orbital (NBO) analysis can also be performed to understand the delocalization of electron density and the stability arising from hyperconjugative interactions within the molecule. biointerfaceresearch.com These computational studies provide a foundational understanding of the molecule's intrinsic reactivity, guiding the prediction of its behavior in chemical reactions.

Table 1: Representative DFT Calculation Parameters for Substituted Oximes

| Parameter | Typical Value/Method | Significance |

| Functional | B3LYP, M06-2X, PBE1PBE | Approximates the exchange-correlation energy. mdpi.combiointerfaceresearch.com |

| Basis Set | 6-31G(d,p), 6-311++G(2d,2p) | Defines the set of functions used to build molecular orbitals. |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's properties. biointerfaceresearch.comyoutube.com |

| HOMO Energy | Calculated (eV) | Electron-donating ability. |

| LUMO Energy | Calculated (eV) | Electron-accepting ability. |

| HOMO-LUMO Gap | Calculated (eV) | Chemical reactivity and kinetic stability. biointerfaceresearch.com |

Molecular Dynamics Simulations for Conformational Preferences and Dynamics of the Oxime

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and dynamic behavior of molecules like this compound. These simulations model the atomic motions over time, providing insights into the stability and interconversion of different conformers. nih.gov

For a substituted cyclohexane (B81311) ring, the chair conformation is the most stable. In this compound, the bulky tert-butyl group has a strong preference for the equatorial position to minimize steric hindrance, specifically the unfavorable 1,3-diaxial interactions it would experience in the axial position. libretexts.org This preference effectively "locks" the cyclohexane ring into a single dominant chair conformation.

MD simulations can be used to study the dynamics of the oxime group itself, including the rotation around the C-N and N-O bonds, and the potential for E/Z isomerization. While the energy barrier for this isomerization is generally high for many oximes, MD simulations can explore the potential energy surface associated with these motions. nih.gov The simulations can also model the interactions of the oxime with solvent molecules, providing a more realistic picture of its behavior in solution. nih.gov Accelerated MD techniques can be employed to enhance the sampling of conformational space and observe rare events like chair-to-chair interconversions, although for this specific molecule, such an event would be highly infrequent due to the equatorial preference of the tert-butyl group. nih.gov

Table 2: Conformational Properties of Substituted Cyclohexanes

| Feature | Description | Relevance to this compound |

| Dominant Conformation | Chair | The cyclohexane ring adopts a chair conformation. |

| Substituent Position | Equatorial vs. Axial | The large tert-butyl group strongly prefers the equatorial position to avoid steric strain. libretexts.org |

| Conformational Flexibility | Ring Inversion | The ring is largely conformationally locked due to the energetic penalty of placing the tert-butyl group in an axial position. |

| Oxime Group Orientation | E/Z Isomerism | MD simulations can explore the rotational barriers and relative stabilities of the (E)- and (Z)-oxime isomers. |

Transition State Analysis of Key Transformations (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic and fundamentally important reaction of oximes, converting them into amides. wikipedia.orgmasterorganicchemistry.com For cyclic oximes like this compound, this rearrangement yields a lactam. Computational methods, particularly DFT, are invaluable for elucidating the detailed mechanism and analyzing the transition state of this transformation.

The rearrangement is typically acid-catalyzed, involving the protonation of the oxime's hydroxyl group to create a good leaving group (water). masterorganicchemistry.com The key step of the reaction is the concerted migration of the alkyl group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. wikipedia.org

Computational studies of the Beckmann rearrangement of the parent cyclohexanone oxime have shown that the reaction can proceed through a single concerted step, where the migration of the alkyl group and the departure of the leaving group occur simultaneously. wikipedia.org This process is driven by the relief of ring strain. For this compound, the presence of the bulky substituent would likely influence the stability of the starting material and the transition state.

Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactant and the intermediate/product. The energy of this transition state determines the activation energy of the reaction. DFT calculations can model the geometry of the transition state, showing the partial breaking and forming of bonds. The presence of the 4-tert-butyl group, being electronically neutral and sterically demanding, is not expected to dramatically alter the electronic nature of the migrating carbon but could have subtle effects on the energetics of the transition state due to steric and strain factors.

Table 3: Key Aspects of the Beckmann Rearrangement Transition State Analysis

| Aspect | Computational Insight |

| Reaction Mechanism | Elucidation of a concerted or stepwise pathway. For cyclohexanone oxime, a concerted mechanism is suggested. wikipedia.org |

| Transition State Geometry | Calculation of bond lengths and angles at the transition state, showing the migrating group's position relative to the leaving group. |

| Activation Energy | The energy difference between the reactant and the transition state, which determines the reaction rate. |

| Solvent Effects | Computational models can include solvent molecules to understand their role in stabilizing the transition state. wikipedia.org |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation of Oxime Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including oxime derivatives like 4-(tert-butyl)cyclohexanone oxime. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the determination of the carbon skeleton and the stereochemistry of the molecule.

The ¹H NMR spectrum of the precursor, 4-tert-butylcyclohexanone (B146137), shows characteristic signals for the protons on the cyclohexane (B81311) ring and the tert-butyl group. acadiau.cachemicalbook.com For instance, in a CDCl₃ solvent, the protons of the tert-butyl group typically appear as a sharp singlet around δ 0.84 ppm, while the cyclohexyl protons present as a series of multiplets at approximately δ 1.39-2.28 ppm. acadiau.ca

Upon conversion to the oxime, significant changes in the NMR spectrum are expected, particularly for the protons on the carbon atoms alpha to the C=NOH group. While a specific, publicly available ¹H NMR spectrum for this compound is not readily found in the searched literature, analysis of the closely related cyclohexanone (B45756) oxime provides valuable insights. chemicalbook.com For cyclohexanone oxime, the protons on the alpha carbons are shifted downfield due to the electron-withdrawing effect of the oxime group. chemicalbook.com A broad singlet for the hydroxyl proton of the oxime is also anticipated, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum of 4-tert-butylcyclohexanone exhibits a carbonyl signal around δ 211.6 ppm, along with signals for the cyclohexyl and tert-butyl carbons. acadiau.cachemicalbook.com The conversion to the oxime would result in the disappearance of the carbonyl signal and the appearance of a new signal for the C=N carbon atom at a different chemical shift, typically in the range of δ 150-160 ppm for oximes. The other carbon signals in the ring would also experience shifts, reflecting the new electronic environment.

A key aspect of the NMR analysis of this compound is the potential for E/Z isomerism around the C=N double bond. These isomers would be expected to show distinct sets of signals in both ¹H and ¹³C NMR spectra, allowing for their identification and quantification. The large tert-butyl group at the 4-position is expected to lock the cyclohexane ring in a chair conformation with the tert-butyl group in an equatorial position to minimize steric strain. This conformational rigidity simplifies the interpretation of the NMR spectra.

Table 1: Representative ¹H and ¹³C NMR Data for 4-tert-Butylcyclohexanone

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | 0.84 | s | -C(CH₃)₃ | acadiau.ca |

| ¹H | 1.39 - 2.28 | m | Cyclohexyl protons | acadiau.ca |

| ¹³C | 27.4 | s | -C(C H₃)₃ | acadiau.ca |

| ¹³C | 32.2 | s | -C (CH₃)₃ | acadiau.ca |

| ¹³C | 41.0, 46.6 | s | Cyclohexyl carbons | acadiau.ca |

| ¹³C | 211.6 | s | C=O | acadiau.ca |

Mass Spectrometry (MS) for Reaction Monitoring and Complex Product Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, MS can be used to confirm its successful synthesis from 4-tert-butylcyclohexanone by observing the expected molecular ion peak.

The molecular formula of this compound is C₁₀H₁₉NO, which corresponds to a molecular weight of 169.27 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 169.

The fragmentation of cyclohexanone oxime has been studied, and it provides a basis for predicting the fragmentation of its 4-tert-butyl derivative. asianpubs.orgnist.gov The mass spectrum of cyclohexanone oxime shows a molecular ion peak at m/z 113. asianpubs.orgnist.gov A significant fragment is observed at m/z 96, corresponding to the loss of a hydroxyl radical (-OH). asianpubs.org Further fragmentation can lead to the cleavage of the cyclohexane ring. asianpubs.org

For this compound, analogous fragmentation pathways are expected. The loss of the bulky tert-butyl group (C₄H₉, 57 amu) is a likely fragmentation pathway, leading to a prominent peak at m/z 112. The loss of a hydroxyl radical would result in a peak at m/z 152. Other fragments would arise from the cleavage of the cyclohexane ring. By monitoring the appearance of the m/z 169 peak and the disappearance of the molecular ion peak of the starting ketone (m/z 154 for 4-tert-butylcyclohexanone), the progress of the oximation reaction can be effectively followed. nist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Description |

| 169 | [C₁₀H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion of starting material (for reaction monitoring) |

| 152 | [C₁₀H₁₈N]⁺ | Loss of ·OH from M⁺ |

| 112 | [C₆H₁₀NO]⁺ | Loss of ·C(CH₃)₃ from M⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic and Structural Studies

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy can be used to confirm the conversion of the ketone to the oxime.

The IR spectrum of the starting material, 4-tert-butylcyclohexanone, is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1715-1725 cm⁻¹. chemicalbook.comchegg.com The spectrum also shows C-H stretching vibrations for the alkyl groups.

Upon formation of the oxime, this strong C=O absorption disappears and is replaced by new characteristic bands. The IR spectrum of an oxime typically displays a C=N stretching vibration in the range of 1620-1690 cm⁻¹. asianpubs.org Additionally, a broad O-H stretching band from the oxime hydroxyl group is expected in the region of 3150-3650 cm⁻¹, the broadness being due to hydrogen bonding. asianpubs.org The presence of these new bands, coupled with the absence of the ketonic C=O band, provides clear evidence for the formation of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While saturated ketones like 4-tert-butylcyclohexanone have a weak n→π* transition in the UV region, the formation of the C=N-OH chromophore in the oxime will alter the UV-Vis absorption profile. Oximes generally exhibit a π→π* transition at shorter wavelengths and a weaker n→π* transition at longer wavelengths. The exact absorption maxima (λ_max) would need to be determined experimentally but would serve as a useful parameter for characterizing the compound and for quantitative analysis.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Compound | Reference |

| C=O | Stretch | 1715 - 1725 | 4-tert-Butylcyclohexanone | chemicalbook.comchegg.com |

| C=N | Stretch | 1620 - 1690 | This compound | asianpubs.org |

| O-H | Stretch (broad) | 3150 - 3650 | This compound | asianpubs.org |

X-ray Crystallography for Solid-State Structural Determination of Oxime Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

For this compound, a single-crystal X-ray diffraction study would unambiguously determine the stereochemistry at the C=N double bond (E or Z isomer). It would also reveal the precise conformation of the cyclohexane ring, which is expected to be a chair with the bulky tert-butyl group in the equatorial position. Furthermore, the analysis would detail the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the oxime's hydroxyl group, which can influence the physical properties of the solid. The melting point of this compound is reported to be in the range of 137.5-139 °C, indicating it is a crystalline solid suitable for X-ray diffraction studies. chemicalbook.comguidechem.com

Synthetic Applications and Strategies in Modern Organic Chemistry

Precursors to Lactams: Industrial and Laboratory Scale Synthesis of Caprolactam Analogues

A primary application of 4-(tert-butyl)cyclohexanone oxime is its role as a precursor in the synthesis of substituted lactams, which are analogues of ε-caprolactam. This transformation is famously achieved through the Beckmann rearrangement, a cornerstone reaction in organic chemistry that converts an oxime into an amide. wikipedia.orgmasterorganicchemistry.com In the case of cyclic oximes, this rearrangement yields lactams. wikipedia.org The reaction is typically catalyzed by acids such as sulfuric acid or polyphosphoric acid, which facilitate the rearrangement of the group anti-periplanar to the oxime's hydroxyl group. wikipedia.org

The industrial synthesis of ε-caprolactam, the monomer for Nylon-6, from cyclohexanone (B45756) oxime is the archetypal example of the Beckmann rearrangement's utility. wikipedia.orglibretexts.org Similarly, this compound undergoes this rearrangement to produce the corresponding 5-tert-butyl-azepan-2-one. The bulky tert-butyl group is retained throughout the synthesis, yielding a caprolactam analogue with modified physical and chemical properties.

The general process begins with the formation of the oxime from 4-tert-butylcyclohexanone (B146137) and a hydroxylamine (B1172632) salt. libretexts.org The subsequent rearrangement is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation in strong acid. masterorganicchemistry.com This is followed by the migration of one of the alkyl groups of the cyclohexane (B81311) ring to the nitrogen atom, breaking the N-O bond. youtube.com Subsequent reaction with water leads to the formation of the final lactam product. masterorganicchemistry.com Research has also explored novel routes for the direct production of cycloalkanone oximes from cycloalkanes using reagents like tert-butyl nitrite (B80452) and N-hydroxyphthalimide, presenting alternative pathways to these valuable lactam precursors. nih.gov

Table 1: Beckmann Rearrangement of this compound This table is interactive. Click on the headers to sort.

| Starting Material | Reaction | Product | Catalyst/Reagent Examples |

| This compound | Beckmann Rearrangement | 5-tert-butyl-azepan-2-one | Sulfuric Acid, Polyphosphoric Acid, Tosyl Chloride, Cyanuric Chloride wikipedia.org |

| Cyclohexanone oxime | Beckmann Rearrangement | ε-Caprolactam | Sulfuric Acid, P₂O₅, Ga(OTf)₃ wikipedia.orglibretexts.org |

Intermediates in the Synthesis of Complex Organic Molecules and Fine Chemicals

This compound, and its parent ketone, serve as crucial intermediates in the multi-step synthesis of complex organic molecules and fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and the derivatives of 4-(tert-butyl)cyclohexanone fit this description due to their specific functionalities and biological activities.

For instance, research has demonstrated the synthesis of novel derivatives from 4-tert-butylcyclohexanone with potential applications as bioactive compounds. researchgate.netnih.gov In one study, the parent ketone was used to synthesize ethyl (4-tert-butylcyclohexylidene)acetate and 1-(bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one. researchgate.net These derivatives were then evaluated for their biological properties. Both compounds displayed antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. researchgate.netnih.gov The bromolactone derivative also showed potential as a moderate antifeedant against certain insect species. nih.gov Such syntheses highlight how the 4-(tert-butyl)cyclohexyl scaffold can be elaborated into more complex structures with specific, valuable functions, qualifying them as fine chemicals. researchgate.net

Table 2: Synthesis of Fine Chemicals from 4-tert-butylcyclohexanone This table is interactive. Click on the headers to sort.

| Parent Compound | Synthesized Derivative | Evaluated Activity | Reference |

| 4-tert-butylcyclohexanone | Ethyl (4-tert-butylcyclohexylidene)acetate | Antibacterial | researchgate.netnih.gov |

| 4-tert-butylcyclohexanone | 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one | Antibacterial, Antifeedant | researchgate.netnih.gov |

Application in Stereocontrolled Synthesis and Access to Chiral Building Blocks

The 4-tert-butyl group plays a critical role in stereocontrolled synthesis. Its significant steric bulk effectively "locks" the cyclohexane ring into a rigid chair conformation, with the tert-butyl group occupying the equatorial position to minimize steric strain. This conformational rigidity removes the ambiguity of ring flipping that is common in other cyclohexane derivatives.

This principle is well-demonstrated in the selective synthesis of the geometric isomers of the parent alcohol, 4-tert-butylcyclohexanol. Reduction of 4-tert-butylcyclohexanone can yield predominantly the trans isomer (with an equatorial hydroxyl group) or the cis isomer (with an axial hydroxyl group) by carefully selecting the reducing agent. orgsyn.orgorgsyn.org For example, reduction with lithium aluminum hydride yields a high percentage of the trans alcohol, while using bulkier, complex metal hydrides like iridium tetrachloride with trimethyl phosphite (B83602) can produce the cis alcohol with over 95% selectivity. orgsyn.orgorgsyn.org

Because this compound is synthesized from this conformationally locked ketone, the rigid stereochemical framework is transferred to the oxime. This makes the oxime a valuable building block for synthesizing molecules with predictable three-dimensional structures. By providing a conformationally stable scaffold, it allows for greater control over the stereochemical outcome of subsequent reactions, which is a crucial aspect in the synthesis of pharmaceuticals and other complex chiral molecules.

Development of Novel Reagents and Catalysts Utilizing the Oxime Scaffold in Synthetic Pathways

The oxime functional group within this compound is not just a passive precursor for rearrangement but can be actively modified to develop novel reagents. The hydroxyl group of the oxime can be derivatized to alter its reactivity. An example is the synthesis of 4-tert-butylcyclohexanone O-(4-nitrobenzoyl)oxime. sigmaaldrich.com In this derivative, the hydroxyl group is converted into a nitrobenzoate ester. This modification creates a much better leaving group compared to the original hydroxyl, suggesting this compound is designed as a specialized reagent for reactions that may require the generation of a cationic or radical intermediate under specific, often milder, conditions.

Biological Activity and Molecular Interactions Academic Research Context

Exploration of Bioactive Derivatives of 4-(Tert-butyl)cyclohexanone Oxime

The scaffold of 4-(tert-butyl)cyclohexanone has been utilized as a starting point for the synthesis of various derivatives, which have subsequently been evaluated for their biological activities. Studies have revealed that modifications to the core structure can lead to compounds with notable antibacterial and insecticidal properties.

Research into new derivatives of 4-tert-butylcyclohexanone (B146137) has led to the synthesis of compounds with significant bioactivity. nih.govresearchgate.net For instance, ethyl (4-tert-butylcyclohexylidene)acetate and a bromolactone derivative, 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one, have demonstrated antibacterial effects. nih.govresearchgate.net The most potent bacteriostatic activity for these compounds was observed against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. nih.govresearchgate.net The bromolactone derivative also showed some activity against the Gram-negative bacterium Escherichia coli. nih.govresearchgate.net

Beyond antibacterial action, these derivatives have been assessed for their effects on insects. The bromolactone derivative was found to act as a moderate antifeedant against the peach potato aphid (Myzus persicae). researchgate.net Furthermore, it exhibited attractant properties for the larvae of the lesser mealworm (Alphitobius diaperinus) while acting as a weak feeding deterrent for the adult insects. nih.govresearchgate.net

| Derivative Compound | Biological Activity Type | Target Organism/s | Observed Effect |

|---|---|---|---|

| Ethyl (4-tert-butylcyclohexylidene)acetate | Antibacterial | Gram-positive bacteria | Bacteriostatic effect |

| 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one | Antibacterial | Bacillus subtilis, Staphylococcus aureus (Gram-positive) | Strong bacteriostatic effect nih.govresearchgate.net |

| Escherichia coli (Gram-negative) | Limited growth nih.govresearchgate.net | ||

| Insecticidal/Antifeedant | Myzus persicae (aphid), Alphitobius diaperinus (lesser mealworm) | Moderate antifeedant and attractant/deterrent properties nih.govresearchgate.net |

Mechanism of Action Studies at a Molecular Level (e.g., enzyme inhibition, receptor binding)

While specific molecular mechanism studies for this compound are not extensively detailed in the available literature, the broader class of oxime compounds is well-known for its significant interaction with enzymes, particularly acetylcholinesterase (AChE). nih.govwikipedia.org Oximes are recognized as therapeutic agents for poisoning by organophosphorus compounds (OPCs), which include pesticides and nerve agents. nih.govnih.gov

The primary mechanism of OPC toxicity involves the phosphorylation and subsequent inactivation of AChE, an essential enzyme in neurotransmission. nih.gov This inactivation leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system and potentially fatal respiratory failure. nih.gov

The mechanism of action for oxime-based antidotes is the reactivation of this inhibited acetylcholinesterase. nih.govwikipedia.org The oxime functional group (C=N-OH) acts as a potent nucleophile. It attacks the phosphorus atom of the organophosphate group that is covalently bound to the serine hydroxyl group in the active site of the AChE enzyme. nih.gov This action forms an oxime-phosphonate complex, which then splits away from the enzyme, thereby regenerating the active AChE and restoring its normal function of hydrolyzing acetylcholine. wikipedia.org This reactivation process is critically dependent on the structure of the specific oxime and the nature of the inhibiting organophosphate. osti.govnih.gov

Structure-Activity Relationship (SAR) Investigations for Oxime-Containing Compounds

Structure-activity relationship (SAR) studies are crucial for designing more effective oxime-based therapeutic agents, particularly as reactivators of inhibited acetylcholinesterase. mdpi.com Research has identified several key structural features that significantly influence the biological efficacy of these compounds. osti.govmdpi.com

For pyridinium oximes, a major class of AChE reactivators, the presence of a quaternary cationic nitrogen is considered essential for activity. mdpi.com In bispyridinium oximes, which contain two pyridinium rings, the length and nature of the linker connecting the two rings have a profound effect on their potency. osti.govmdpi.com

The position of the hydroxyimino (oxime) group on the pyridinium ring is another decisive factor for reactivating potency. nih.govmdpi.com It has been observed that compounds with the oxime group at position 2 (ortho) or 4 (para) of the pyridinium ring generally exhibit better results. osti.govmdpi.com This is attributed to the increased acidity of the hydroxyimino group at these positions. mdpi.com Furthermore, SAR studies have indicated that bis-quaternary compounds are often preferable to mono-quaternary derivatives for this activity. mdpi.com These investigations underscore the complexity of designing a broad-spectrum oxime capable of reactivating AChE inhibited by structurally diverse organophosphorus compounds. nih.gov

| Structural Feature | Influence on Biological Activity (AChE Reactivation) | General Finding |

|---|---|---|

| Quaternary Cationic Nitrogen | Considered essential for activity. mdpi.com | Presence is a key requirement. |

| Linker Length (in bispyridinium oximes) | Affects the potency of the reactivator. mdpi.com An increased number of methylenes in the linker can increase inhibition potency. osti.gov | Linker length is a critical determinant of efficacy. |

| Position of Oxime Group | Decisive for reactivating potency. nih.gov | Positions 2 (ortho) or 4 (para) on the pyridinium ring often result in higher activity. osti.govmdpi.com |

| Number of Quaternary Groups | Influences overall potency. | Bis-quaternary compounds are generally preferred over mono-quaternary ones. mdpi.com |

Q & A

Q. What spectroscopic techniques are recommended for characterizing 4-(tert-butyl)cyclohexanone oxime, and how can the tert-butyl group be identified?

- Methodological Answer : Use FT-IR to detect the oxime N-O stretch (~930 cm⁻¹) and NMR (¹H and ¹³C) to resolve the tert-butyl group. In ¹H NMR, the tert-butyl protons appear as a singlet (δ ~1.2 ppm), while ¹³C NMR shows a quaternary carbon at δ ~29 ppm. X-ray crystallography and DFT calculations can confirm steric effects of the tert-butyl group on molecular conformation .

Q. What synthesis methods are effective for this compound, and how can byproducts be minimized?

- Methodological Answer : React 4-(tert-butyl)cyclohexanone with hydroxylamine hydrochloride under controlled pH (5–7) and temperature (60–80°C). Electrochemical synthesis using Cu/TiO₂ catalysts in NaNO₃ electrolyte achieves >99.9% selectivity, with a formation rate of 20.1 mg h⁻¹ cm⁻². Solvent-assisted falling-film evaporation reduces thermal decomposition .

Q. How should this compound be handled to ensure stability during experiments?

- Methodological Answer : Store in cool, inert environments with airtight containers. Use alcohols (e.g., methanol) as co-solvents during evaporation to suppress decomposition. Avoid prolonged exposure to light or oxygen, which can induce oxidative degradation .

Advanced Research Questions

Q. How does the tert-butyl group influence the Beckmann rearrangement mechanism compared to cyclohexanone oxime?

Q. What electrocatalytic strategies improve the sustainability of synthesizing this compound?

- Methodological Answer : Plasma-integrated Cu/TiO₂ systems enable N₂ utilization, replacing NH₂OH intermediates. Key parameters:

| Catalyst | Faradaic Efficiency (%) | Formation Rate (mg h⁻¹ cm⁻²) |

|---|---|---|

| 0.6% Cu/TiO₂ | 99.9 | 20.1 |

| Cu/Carbon Black | 8.4 | 2.5 |

| Optimize electrolyte pH (13.4) to suppress organic reduction . |

Q. How can computational methods predict the reactivity of this compound in substitution reactions?

Q. What in vitro models assess the hematotoxicity of this compound?

Q. How do phase equilibrium studies guide solvent selection for recrystallization?

Q. What controls validate reaction pathways in electrochemical synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.